Cas no 1805962-86-0 (Methyl 2-aminomethyl-4-cyano-6-mercaptophenylacetate)

Methyl 2-aminomethyl-4-cyano-6-mercaptophenylacetate Chemical and Physical Properties
Names and Identifiers
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- Methyl 2-aminomethyl-4-cyano-6-mercaptophenylacetate
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- Inchi: 1S/C11H12N2O2S/c1-15-11(14)4-9-8(6-13)2-7(5-12)3-10(9)16/h2-3,16H,4,6,13H2,1H3
- InChI Key: GJNGBQXKNOETPC-UHFFFAOYSA-N
- SMILES: SC1=CC(C#N)=CC(CN)=C1CC(=O)OC
Computed Properties
- Exact Mass: 236.06194880 g/mol
- Monoisotopic Mass: 236.06194880 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 300
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 77.1
- Molecular Weight: 236.29
- XLogP3: 0.4
Methyl 2-aminomethyl-4-cyano-6-mercaptophenylacetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A015030674-500mg |
Methyl 2-aminomethyl-4-cyano-6-mercaptophenylacetate |
1805962-86-0 | 97% | 500mg |
839.45 USD | 2021-06-17 | |
Alichem | A015030674-250mg |
Methyl 2-aminomethyl-4-cyano-6-mercaptophenylacetate |
1805962-86-0 | 97% | 250mg |
480.00 USD | 2021-06-17 | |
Alichem | A015030674-1g |
Methyl 2-aminomethyl-4-cyano-6-mercaptophenylacetate |
1805962-86-0 | 97% | 1g |
1,490.00 USD | 2021-06-17 |
Methyl 2-aminomethyl-4-cyano-6-mercaptophenylacetate Related Literature
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James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097
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Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524
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Laura Ciammaruchi,Osnat Zapata-Arteaga,Edgar Gutiérrez-Fernández,Mariano Campoy-Quiles Mater. Adv., 2020,1, 2846-2861
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Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196
Additional information on Methyl 2-aminomethyl-4-cyano-6-mercaptophenylacetate
Methyl 2-aminomethyl-4-cyano-6-mercaptophenylacetate (CAS No. 1805962-86-0): A Comprehensive Overview
Methyl 2-aminomethyl-4-cyano-6-mercaptophenylacetate (CAS No. 1805962-86-0) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, characterized by its complex molecular structure, exhibits a unique combination of functional groups that make it a promising candidate for various biochemical applications. The presence of both aminomethyl and mercaptophenyl moieties within its framework suggests potential utility in the synthesis of novel therapeutic agents and intermediates.
The Methyl 2-aminomethyl-4-cyano-6-mercaptophenylacetate molecule is structurally intriguing due to its multifaceted reactivity. The cyano group at the 4-position introduces a polar character, enhancing its solubility in polar solvents, while the thiol group at the 6-position allows for facile participation in disulfide bond formation and other redox reactions. These properties make it a valuable building block in the construction of more complex molecules, particularly in the realm of drug design.
In recent years, there has been a surge in research focused on developing small-molecule modulators for various diseases, including cancer and neurological disorders. The 2-aminomethyl group in Methyl 2-aminomethyl-4-cyano-6-mercaptophenylacetate provides a versatile handle for further functionalization, enabling the attachment of pharmacophores that can interact with specific biological targets. This flexibility has led to its exploration as a precursor in the synthesis of kinase inhibitors, which are critical in cancer therapy.
One of the most compelling aspects of Methyl 2-aminomethyl-4-cyano-6-mercaptophenylacetate is its potential role in medicinal chemistry. Researchers have leveraged its structural features to develop novel compounds with enhanced binding affinity and selectivity towards disease-causing proteins. For instance, studies have demonstrated its utility in generating inhibitors of tyrosine kinases, which play a pivotal role in cell signaling pathways associated with tumor growth and progression. The ability to fine-tune the properties of these inhibitors through structural modifications offers a strategic advantage in drug development.
The cyano group within the molecule also contributes to its reactivity, allowing for nucleophilic addition reactions that can be exploited in synthetic chemistry. This property has been particularly useful in constructing heterocyclic scaffolds, which are prevalent in many bioactive molecules. By incorporating Methyl 2-aminomethyl-4-cyano-6-mercaptophenylacetate into multi-step synthetic routes, researchers can access complex structures with potential therapeutic value more efficiently.
Furthermore, the thiol group at the 6-position provides an opportunity for post-synthetic modifications, such as conjugation with other biomolecules or incorporation into drug delivery systems. This adaptability has made Methyl 2-aminomethyl-4-cyano-6-mercaptophenylacetate a popular choice for interdisciplinary studies involving both organic chemistry and bioconjugation techniques.
The growing interest in this compound is also reflected in the number of patents and publications that have emerged over the past decade. Companies and academic institutions are increasingly recognizing the synthetic versatility and potential biological activity of Methyl 2-aminomethyl-4-cyano-6-mercaptophenylacetate, leading to expanded research efforts aimed at uncovering new applications.
In conclusion, Methyl 2-aminomethyl-4-cyano-6-mercaptophenylacetate (CAS No. 1805962-86-0) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and reactivity profile make it an indispensable tool for researchers seeking to develop innovative therapeutic solutions. As our understanding of disease mechanisms continues to evolve, compounds like this will play an increasingly critical role in shaping the future of medicine.
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